2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-4-12-7-15(6-5-11(12)3-1)8-13-9-16-10-14-13/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQUCDWEHOAGOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=COC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
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Formation of the Oxazole Ring: : The oxazole ring can be synthesized through the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction is often carried out at elevated temperatures (70–90 °C) to facilitate the cyclization process .
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Attachment of the Oxazole Ring to the Tetrahydroisoquinoline Moiety: : The oxazole ring is then attached to the tetrahydroisoquinoline moiety through a nucleophilic substitution reaction. This step involves the reaction of the oxazole derivative with a suitable electrophile, such as a halomethyl tetrahydroisoquinoline, under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of packed reactors containing commercial manganese dioxide can facilitate the oxidative aromatization of oxazolines to oxazoles, providing a scalable method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the oxazole or tetrahydroisoquinoline rings.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting oxazole to oxazoline.
Substitution: Halomethyl derivatives and bases such as sodium hydride (NaH) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various substituted oxazole and tetrahydroisoquinoline derivatives.
Scientific Research Applications
2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new therapeutic agents due to its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: It serves as a probe for studying biological pathways and interactions involving oxazole and tetrahydroisoquinoline moieties.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking . The tetrahydroisoquinoline moiety can modulate neurotransmitter systems and other biological pathways, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Neuroactivity:
- Neuroprotection vs. Neurotoxicity: 1MeTIQ exhibits neuroprotection via MAO inhibition and antioxidant effects, whereas 1BnTHIQ and salsolinol derivatives deplete dopamine and induce Parkinsonian symptoms . The oxazole-methyl substituent may mitigate neurotoxicity by altering electron distribution or steric hindrance at metabolic sites.
- Blood-Brain Barrier (BBB) Penetration: THIQ and 1MeTIQ readily cross the BBB, with brain concentrations 4.5-fold higher than blood levels . The oxazole group’s polarity may modulate BBB permeability, though this requires empirical validation.
Metabolic Stability:
- N-Methylation and Oxidation: THIQs undergo N-methylation (e.g., in substantia nigra) and oxidation to neurotoxic isoquinolinium ions . The oxazole ring’s electron-withdrawing properties could reduce susceptibility to these metabolic pathways, prolonging half-life.
Antimicrobial Activity:
- Oxazole-containing THIQs, such as 4-benzylidene-2-((1-phenyl-THIQ-yl)methyl)oxazol-5(4H)-one derivatives, demonstrate antimicrobial properties, suggesting the oxazole moiety enhances interactions with microbial targets .
Physicochemical Properties
- Solubility: Methoxy and hydroxyl groups in THIQs (e.g., 6,7-dimethoxy-THIQ) improve water solubility . The oxazole group, with its polarizable nitrogen and oxygen atoms, may similarly enhance solubility compared to nonpolar substituents like benzyl.
- Synthetic Accessibility: THIQ derivatives with methoxy or methyl groups are synthesized via established protocols (e.g., Pictet-Spengler reactions) . The oxazole-methyl variant likely requires specialized coupling reactions, as seen in oxazol-5(4H)-one syntheses .
Biological Activity
The compound 2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline (THIQ) is a derivative of the tetrahydroisoquinoline class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The structure of THIQ features a tetrahydroisoquinoline core with an oxazole moiety. This unique combination may impart specific biological properties that are under investigation in various studies.
Anticancer Properties
Research has highlighted the potential of THIQ derivatives in cancer therapy. For instance, studies have shown that certain tetrahydroisoquinoline compounds exhibit significant anti-proliferative effects against various cancer cell lines. One study reported that a related compound could induce apoptosis in Jurkat cells by activating caspase-3 in a dose-dependent manner . This suggests that THIQ derivatives may serve as promising candidates for developing novel anticancer agents.
Neuroprotective Effects
Tetrahydroisoquinolines are known for their neuroprotective properties. The structural similarity of THIQ to known neuroprotective agents indicates potential benefits in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. Some studies suggest that THIQ analogs can modulate neurotransmitter systems and provide protection against neurotoxic agents .
Antimicrobial Activity
The biological activity of THIQ derivatives extends to antimicrobial properties. Compounds within this class have been shown to exhibit activity against various pathogens, including bacteria and fungi. The precise mechanism often involves interference with microbial cell wall synthesis or function .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of THIQ derivatives. Researchers have identified key structural features that enhance activity:
- Substituent Variability : Modifications on the oxazole ring and the tetrahydroisoquinoline core can significantly impact biological efficacy.
- Hydrophobic Interactions : Increased hydrophobicity often correlates with enhanced binding affinity to biological targets.
- Electronic Properties : The presence of electron-donating or withdrawing groups can influence the reactivity and interaction with enzymes or receptors .
Case Studies and Research Findings
Q & A
What synthetic strategies are recommended for preparing 2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions impact yield?
Basic Research Question
The synthesis typically involves multi-step reactions , including cyclization for oxazole ring formation and reductive amination for tetrahydroisoquinoline coupling. For example:
- Oxazole ring synthesis : Cyclization of precursors (e.g., substituted acrylamides) using catalysts like ZnCl₂ or acetic anhydride .
- Coupling via reductive amination : Reacting 1,3-oxazol-4-ylmethyl derivatives with tetrahydroisoquinoline using NaHB(OAc)₃ in 1,2-dichloroethane at 60°C for 8–12 hours .
- Yield optimization : Solvent polarity (e.g., dichloromethane vs. ethanol) and stoichiometric ratios (1:1.2 for aldehyde:amine) significantly affect reaction efficiency. Lower temperatures (0–25°C) improve selectivity for the oxazole intermediate .
How does the 1,3-oxazol-4-ylmethyl substituent influence physicochemical properties compared to other tetrahydroisoquinoline derivatives?
Basic Research Question
The oxazole group introduces polarity and π-π stacking potential , altering solubility and receptor binding:
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LogP reduction : The oxazole’s nitrogen atoms decrease lipophilicity (ΔLogP ≈ −0.8 vs. benzyl-substituted analogs), enhancing aqueous solubility .
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Electronic effects : The oxazole’s electron-withdrawing nature stabilizes the tetrahydroisoquinoline’s aromatic system, shifting UV-Vis absorbance to 270–290 nm .
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Comparative data :
Substituent LogP Solubility (mg/mL) 1,3-Oxazol-4-ylmethyl 1.2 12.5 Benzyl 2.0 3.8 Methoxy 1.5 8.2 Data derived from analogs in .
What experimental approaches resolve contradictions in neuroprotective vs. neurotoxic effects of tetrahydroisoquinoline derivatives?
Advanced Research Question
Contradictions arise from substituent-specific interactions and dose-dependent effects :
- In vitro vs. in vivo models : Use striatal synaptosomes to assess dopamine transporter (DAT) inhibition (IC₅₀) and mitochondrial complex I activity (e.g., MPP⁺-induced toxicity) .
- Substituent analysis : Compare 1,3-oxazol-4-ylmethyl (low neurotoxicity) with benzyl or methyl groups (higher DAT affinity). For example, 1-benzyl derivatives induce Parkinsonism in mice, while oxazole analogs show reduced uptake .
- Dose-response profiling : Neuroprotection often occurs at low doses (e.g., 1–10 μM for mitochondrial shielding), whereas toxicity emerges at >50 μM due to ROS generation .
How can structural modifications enhance target selectivity for CNS disorders?
Advanced Research Question
Rational design focuses on balancing hydrophobicity and hydrogen-bonding capacity:
- Hydrophilic pocket targeting : Introduce hydroxyl or methoxy groups at positions 6/7 to mimic catecholamines, improving affinity for enzymes like COMT (Kᵢ ≈ 2–5 μM) .
- Steric hindrance minimization : Replace bulky substituents (e.g., 2,4-dimethoxybenzyl) with compact groups (e.g., oxazolylmethyl) to reduce off-target binding to α-adrenergic receptors .
- Case study : 2-[(1,3-Oxazol-4-yl)methyl] derivatives show 10× higher selectivity for serotonin receptors (5-HT₂A) over dopamine D₂ receptors compared to benzyl analogs .
What analytical methods validate the structural integrity of this compound?
Basic Research Question
Multi-modal characterization is critical:
- NMR : ¹H NMR (DMSO-d₆) shows distinct peaks for oxazole protons (δ 8.2–8.4 ppm) and tetrahydroisoquinoline methylene (δ 3.5–4.0 ppm) .
- LC-MS : ESI⁺ mass spectra confirm molecular ion [M+H]⁺ at m/z 257.1 (calculated for C₁₄H₁₅N₂O) with fragmentation patterns matching synthetic intermediates .
- X-ray crystallography : Resolve stereochemistry of the tetrahydroisoquinoline ring; C7-substituted derivatives often adopt a trans-fused conformation .
How do regiochemical variations in the oxazole ring affect biological activity?
Advanced Research Question
Positional isomerism drastically alters target engagement:
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4-oxazole vs. 2-oxazole : The 4-position enhances hydrogen bonding with PNMT’s hydrophilic pocket (ΔΔG ≈ −1.8 kcal/mol) .
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Electron-deficient oxazoles : Nitro or cyano groups at the 5-position increase affinity for kinase targets (e.g., IC₅₀ = 0.8 μM for CDK5 inhibition) but reduce blood-brain barrier penetration .
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Comparative activity :
Oxazole Position Target IC₅₀ (μM) 4 PNMT 3.2 2 COMT 12.7 Data from .
What in vivo models are optimal for evaluating this compound’s neuropharmacological potential?
Advanced Research Question
Species- and endpoint-specific models are recommended:
- Mouse pole test : Assess Parkinsonism induction (e.g., latency to descend) for toxicity screening .
- MPTP-lesioned primates : Measure striatal dopamine depletion via microdialysis for neuroprotection studies .
- Behavioral assays : Use Morris water maze for cognitive effects linked to 5-HT₂A modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
